N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin core substituted with a phenyl group at position 1 and a cyclopentyl-propanamide side chain at position 3. Below, we compare its structural and inferred functional attributes with analogs reported in recent studies.
Properties
IUPAC Name |
N-cyclopentyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(22-14-6-4-5-7-14)10-11-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHBUOOUUVOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It is investigated for its potential as a kinase inhibitor, particularly in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell proliferation. The compound binds to the active site of the kinase, preventing its phosphorylation activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Key Substituents
The pyrazolo[3,4-d]pyrimidin scaffold is common among analogs, but substituents critically modulate activity:
Key Observations :
- The 4-fluorophenyl group in ’s compound could promote halogen bonding in target interactions, a feature absent in the target’s unsubstituted phenyl group .
- Peptide-linked derivatives (–4) demonstrate how side-chain modifications (e.g., amino acid esters) enable antibacterial activity, suggesting the target’s propanamide group might be optimized similarly .
EGFR Inhibition and Anticancer Activity
Compounds 234–237 () exhibit EGFR inhibition (IC50: 0.03–0.186 µM) and apoptosis induction in MCF-7 cells. Notably:
- Compound 237 (IC50: 0.186 µM) is less potent than erlotinib (IC50: 0.03 µM), likely due to steric hindrance from its bulkier benzylidene group .
- Apoptosis rates correlate with substituent positioning, with 235 showing the highest activity (flow cytometry data) .
Docking studies (PDB: 1M17) suggest pyrazolopyrimidines occupy the ATP-binding site; the target’s side chain could mimic co-crystallized ligands .
Antibacterial Activity
Peptide derivatives (–4) show broad-spectrum antibacterial effects (MIC <1 µg/mL against S. aureus, E. coli), attributed to membrane disruption or enzyme inhibition .
Biological Activity
N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, identified by CAS number 899945-85-8, is a compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899945-85-8 |
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for targeted cancer therapy.
Antiproliferative Effects
Research has shown that compounds structurally related to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- In vitro Studies :
- Cell Cycle Analysis :
Comparison with Other Compounds
The biological activity of N-cyclopentyl derivatives can be compared to other known CDK inhibitors:
| Compound Name | IC50 (µM) A549 | IC50 (µM) HCT116 | Mechanism |
|---|---|---|---|
| N-cyclopentyl... | 8.21 | 19.56 | CDK2 Inhibition |
| Erlotinib | 0.184 | Not specified | EGFR Inhibition |
| Compound 12b | 0.016 | 0.236 | EGFR Inhibition |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Activity : A study published in PMC9466626 highlighted that several derivatives exhibited strong anti-proliferative effects against A549 and HCT116 cells with specific emphasis on their ability to inhibit EGFR .
- Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds fit well into the active site of CDK2, suggesting a strong binding affinity that correlates with their inhibitory activity .
- Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for these compounds, which is essential for their development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
